molecular formula C20H16BrN3O3S B253770 3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B253770
M. Wt: 458.3 g/mol
InChI Key: JVGQJEWEMMASMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide has anti-inflammatory and anti-cancer properties. It has also been shown to have herbicidal and fungicidal effects in agriculture.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide in lab experiments is its potential as a multi-functional compound with applications in various fields. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

Future research on 3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide could focus on elucidating its mechanism of action and optimizing its use in various applications. Further studies could also investigate its potential as a lead compound for the development of new drugs or materials.

Synthesis Methods

The synthesis of 3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide involves the reaction of 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-bromo-5-(2,4-dimethyl-3-thioxo-3,4-dihydro-2H-1,3-thiazol-2-yl)benzoic acid to form the desired compound.

Scientific Research Applications

3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. In agriculture, it has been studied as a potential herbicide and fungicide. In material science, it has been studied for its potential use in the development of organic electronic devices.

properties

Product Name

3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C20H16BrN3O3S

Molecular Weight

458.3 g/mol

IUPAC Name

3-bromo-N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H16BrN3O3S/c1-11-19(26)24(2)16-9-12(6-7-17(16)27-11)15-10-28-20(22-15)23-18(25)13-4-3-5-14(21)8-13/h3-11H,1-2H3,(H,22,23,25)

InChI Key

JVGQJEWEMMASMR-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br)C

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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